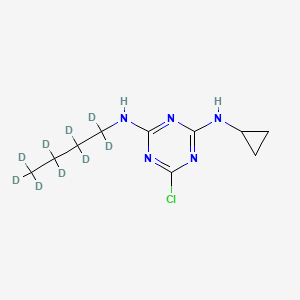

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, also known as (R)-methyl 3-(benzyloxy)propanoate, is a chemical compound commonly used in scientific research, specifically in the fields of biochemistry and physiology. This compound is a chiral molecule, meaning it has two enantiomers; (R)-methyl 3-(benzyloxy)-2-hydroxypropanoate is the (R)-form, the more active form of the two. It is of great interest to researchers due to its unique properties and applications in laboratory experiments. In

科学的研究の応用

Biotechnological Synthesis

“Methyl 3-O-Benzyl-D-glycerate” could potentially be used in the biotechnological synthesis of certain compounds. For instance, a study reported the high-yield synthesis of 2-O-α-d-glucosyl-d-glycerate by a bifunctional glycoside phosphorylase . The promiscuity of the sucrose-active glucosylglycerate phosphorylase can be exploited for the high-yielding and rapid synthesis of 2-O-α-d-glucosyl-d-glycerate from sucrose and d-glycerate .

Proteomics Research

“Methyl 3-O-Benzyl-D-glycerate” is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the study of protein structures, interactions, and functions .

Biochemical Research

“Methyl 3-O-Benzyl-D-glycerate” is a biochemical that can be used in various biochemical research applications . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms .

作用機序

Target of Action

It is known that similar compounds play a role in the phosphorylated pathway of l-serine biosynthesis .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through concerted mechanisms .

Biochemical Pathways

Methyl 3-O-Benzyl-D-glycerate may be involved in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

Pharmacokinetics

It is known that the compound is soluble in dichloromethane and methanol , which may influence its bioavailability.

Result of Action

It is known that similar compounds play a role in the production of l-serine, a nonessential amino acid used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .

Action Environment

Environmental factors such as pH and ionic strength can influence the structure of similar compounds, which in turn can affect their action, efficacy, and stability

特性

IUPAC Name |

methyl (2R)-2-hydroxy-3-phenylmethoxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBWWWIGOQIBMS-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](COCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)

![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)